Cas no 928-40-5 (Hexane-2,6-diol)

Hexane-2,6-diol structure
Hexane-2,6-diol structure
Hexane-2,6-diol
928-40-5
C6H14O2
118.174162387848
812646
24851866

Hexane-2,6-diol Properties

Names and Identifiers

    • 1,5-Hexanediol
    • hexane-1,5-diol
    • rac-1,5-hexanediol
    • rac-hexane-1,5-diol
    • 1,5-Dihydroxyhexane
    • 1-Methyl-1,5-pentanediol
    • Hexane-2,6-diol
    • Hexan-1,5-diol
    • (+/-)-1,5-Hexanediol
    • EINECS 213-171-3
    • BRN 1732705
    • SY224933
    • AS-81219
    • NS00041795
    • 2,6-DIHYDROXYHEXANE
    • 1,5-Hexanediol, 99%
    • 928-40-5
    • AT33338
    • SCHEMBL41064
    • 4-01-00-02556 (Beilstein Handbook Reference)
    • CHEBI:179534
    • LMFA05000583
    • MFCD00004563
    • Hexane-1,5-diol
    • DTXSID90870799
    • AI3-11556
    • +Expand
    • MFCD00004563
    • UNVGBIALRHLALK-UHFFFAOYSA-N
    • 1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3
    • OCCCCC(C)O

Computed Properties

  • 118.09900
  • 2
  • 2
  • 4
  • 118.099
  • 8
  • 45.8
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 0.4
  • nothing
  • 0
  • 40.5A^2

Experimental Properties

  • 0.52980
  • 40.46000
  • n20/D 1.451(lit.)
  • 89-91 °C/0.5 mmHg(lit.)
  • 26.38°C (estimate)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Dissolution (54 g/l) (25 º C),
  • Not determined
  • Not determined
  • 0.981 g/mL at 25 °C(lit.)

Hexane-2,6-diol Security Information

Hexane-2,6-diol Customs Data

  • 2905399090
  • China Customs Code:

    2905399090

    Overview:

    2905399090 Other diols.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2905399090 other diols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Hexane-2,6-diol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003E7I-100mg
1,5-Hexanediol
928-40-5 >95%
100mg
$130.00 2024-04-20
A2B Chem LLC
AB57582-100mg
1,5-Hexanediol
928-40-5 >95%
100mg
$138.00
Aaron
AR003EFU-100mg
1,5-Hexanediol
928-40-5 95%
100mg
$111.00 2024-07-18
abcr
AB612457-100mg
1,5-Hexanediol; .
928-40-5
100mg
€227.00
eNovation Chemicals LLC
Y1263237-1g
1,5-Hexanediol
928-40-5 99%
1g
$195 2024-06-07
TRC
H928405-1g
Hexane-2,6-diol
928-40-5
1g
$115.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS2295-100mg
1,5-Hexanediol
928-40-5 95%
100mg
¥828.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643590-1g
Hexane-1,5-diol
928-40-5 98%
1g
¥1459.00
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
198188-1G
Hexane-2,6-diol
928-40-5
1g
¥1355.12 2023-12-09

Hexane-2,6-diol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Calcium pantothenate ,  MOPS ,  Disodium phosphate ,  Ferrous sulfate ,  Ammonium sulfate ,  Ammonium chloride Catalysts: Acetyl coenzyme A acetyltransferase ,  Acyl coenzyme A dehydrogenase ,  3-Hydroxyacyl coenzyme A dehydrogenase ,  Alcohol dehydrogenase ,  Fatty acyl coenzyme A reductase (aldehyde-forming) Solvents: Water ;  37 °C
Reference
Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Preparation of P-TEFb inhibitor-peptidyl linker-integrin binder conjugates,their pharmaceutical compositions, and methods for the treatment, prevention, or management of hyperproliferative disorder
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
First synthesis of a series of new natural glucosides
Qu, Meng-Nan; Zhou, Ling; Cao, Xiao-Ping, Chinese Journal of Chemistry, 2006, 24(11), 1625-1630

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phosphoric acid ,  Water Solvents: Water
Reference
4-Chloro-1-butanol and some 1,5-glycols
Crisan, Cornel, Ann. chim. (Paris) [13], 1956, 1, 436-74

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chromia ,  Copper oxide (CuO) ,  Hydrogen Solvents: Ethanol
Reference
Pyrrolidines, piperidines and hexahydroazepines from glycols
Hill, Ralph M.; Adkins, Homer, Journal of the American Chemical Society, 1938, 60, 1033-5

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl](2-pyridineme… Solvents: Isopropanol ;  15 h, 5 MPa, 100 °C
Reference
Catalytic Hydrogenation of Carboxamides and Esters by Well-Defined Cp*Ru Complexes Bearing a Protic Amine Ligand
Ito, Masato; Ootsuka, Takashi; Watari, Ryo; Shiibashi, Akira; Himizu, Akio; et al, Journal of the American Chemical Society, 2011, 133(12), 4240-4242

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triethoxysilane Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; Fry, James L., Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C
Reference
Organocatalytic synthesis of an alkyltetrahydropyran
Diez, D.; Nunez, M. G.; Beneitez, A.; Moro, R. F.; Marcos, I. S.; et al, Synlett, 2009, (3), 390-394

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Quinone Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Isopropanol ,  Water ;  48 h, 85 °C
Reference
Formal hydration of non-activated terminal olefins using tandem catalysts
Yang, Yongsheng; Guo, Jiayi; Ng, Huimin; Chen, Zhiyong; Teo, Peili, Chemical Communications (Cambridge, 2014, 50(20), 2608-2611

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
Reference
Enantioselective Synthesis Muqubilin and Negombatoperoxides B and C/D
Wang, Xiao-Tao; Wu, Yikang, Journal of Organic Chemistry, 2021, 86(5), 4205-4219

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: 1,4-Dioxane ,  Water ;  22 h, 45 bar, 140 °C; 55 bar
Reference
Process for producing hydroxymethyl-alcohols
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: 1,4-Dioxane ,  Water ;  22 h, 45 bar, 140 °C
Reference
Ruthenium-Catalyzed Deaminative Hydrogenation of Amino Nitriles: Direct Access to 1,2-Amino Alcohols
Calleja, Pilar; Ernst, Martin; Hashmi, A. Stephen K.; Schaub, Thomas, Chemistry - A European Journal, 2019, 25(40), 9498-9503

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium monoxide ,  (Dimethyl sulfide)trihydroboron ,  Sodium borohydride Solvents: Tetrahydrofuran
1.2 Solvents: Water
Reference
Total Synthesis of (+)-Brefeidin C via an Intramolecular Allylsilane-Carbocyclization Reaction with alpha-Substituted Allylsilanes
Neumann, Thomas, 1995, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) ,  Alumina Solvents: 1,4-Dioxane ;  12 h, 4 MPa, 200 °C
Reference
Hydrogenation of biomass lactones to diols over CuLax/γ-Al2O3 catalyst:The promoting role of LaOx
Xu, Qiu; Wang, Chungang; Shang, Zongling; Zhang, Chao; Wang, Xinchao; et al, Applied Catalysis, 2022, 317,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Aluminum copper magnesium oxide Solvents: 1,4-Dioxane ;  12 h, 5 MPa, 170 °C
Reference
Highly chemoselective hydrogenation of lactone to diol over efficient copper-based bifunctional nanocatalysts
Wu, Jun; Gao, Guang; Li, Yong; Sun, Peng; Wang, Jia; et al, Applied Catalysis, 2019, 245, 251-261

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhenium ,  Rhodium Solvents: Water ;  5 h, 80 bar, 180 °C
Reference
Methods of producing compounds from 5-(halomethyl)furfural
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium ,  Silica ,  Rhenium oxide ;  1 h, 1 MPa, 473 K; 1 h, 1 MPa → 8 MPa, 473 K
Reference
C-O bond hydrogenolysis of cyclic ethers with OH groups over rhenium-modified supported iridium catalysts
Chen, Kaiyou; Mori, Kazuma; Watanabe, Hideo; Nakagawa, Yoshinao; Tomishige, Keiichi, Journal of Catalysis, 2012, 294, 171-183

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium ,  Rhenium oxide Solvents: Water ;  4 h, 8 MPa, 393 K
Reference
Mechanism of the hydrogenolysis of ethers over silica-supported rhodium catalyst modified with rhenium oxide
Koso, Shu-Ichi; Nakagawa, Yoshinao; Tomishige, Kei-Ichi, Journal of Catalysis, 2011, 280(2), 221-229

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Cytochrome P450 Solvents: Water ;  24 h, pH 7.0, 28 °C
Reference
Production of α,ω-alkanediols using Escherichia coli expressing a cytochrome P450 from Acinetobacter sp. OC4
Fujii, Tadashi; Narikawa, Tatsuya; Sumisa, Futoshi; Arisawa, Akira; Takeda, Koji; et al, Bioscience, 2006, 70(6), 1379-1385

Synthetic Circuit 20

Reaction Conditions
Reference
Studies on the autoxidation of nonbranched aliphatic monocarboxylic acids and their methyl esters
Pritzkow, Wilhelm; Voerckel, Volkmar, Journal fuer Praktische Chemie (Leipzig), 1984, 326(4), 572-8

Synthetic Circuit 21

Reaction Conditions
Reference
Reactions induced by pyridinium halides. XXV. Comparison of the polyreactional transformations induced by pyridinium chloride and bromide. Case of 1,4- and 1,5-hexanediols
Dauzonne, Daniel; Demerseman, Pierre; Royer, Rene, Tetrahedron, 1978, 34(5), 529-32

Hexane-2,6-diol Raw materials

Hexane-2,6-diol Preparation Products

Hexane-2,6-diol Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:928-40-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:928-40-5)
TANG SI LEI
15026964105
2881489226@qq.com

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